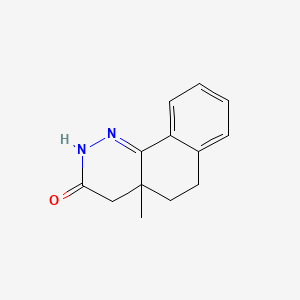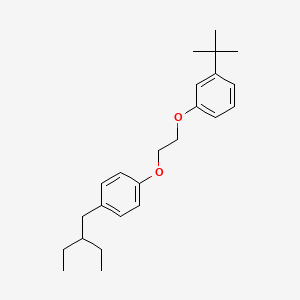
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- is a complex organic compound with a unique structure that includes a benzene ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the tert-butyl group and the ethylbutylphenoxyethoxy side chain. Common reagents used in these reactions include halogenated benzene derivatives, alkylating agents, and phenoxy compounds. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can result in changes in cellular function and physiological responses.
相似化合物的比较
Similar Compounds
- **Benzene, 1-(1,1-dimethylethyl)-4-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-
- **Benzene, 1-(1,1-dimethylethyl)-2-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
125796-96-5 |
|---|---|
分子式 |
C24H34O2 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
1-tert-butyl-3-[2-[4-(2-ethylbutyl)phenoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H34O2/c1-6-19(7-2)17-20-11-13-22(14-12-20)25-15-16-26-23-10-8-9-21(18-23)24(3,4)5/h8-14,18-19H,6-7,15-17H2,1-5H3 |
InChI 键 |
VBMUQPBVHSBXCW-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


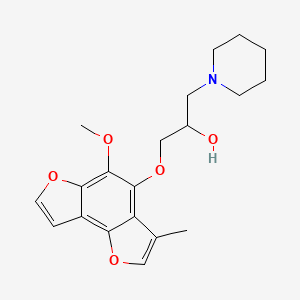
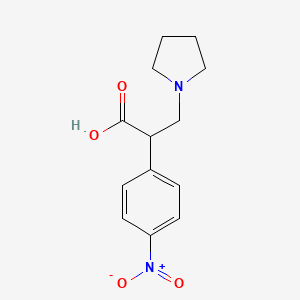
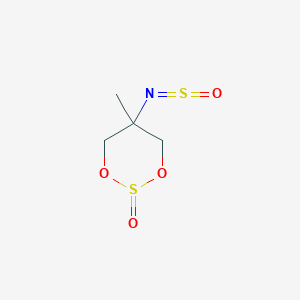
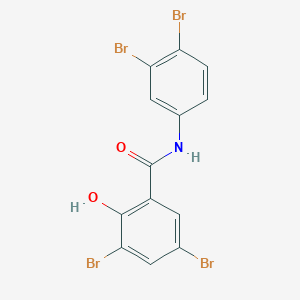
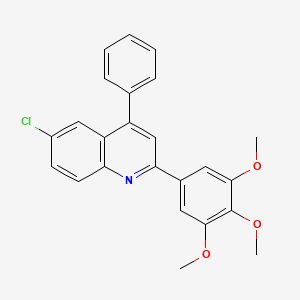


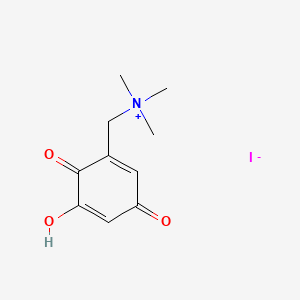

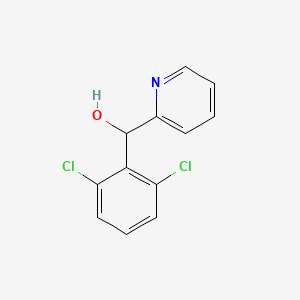
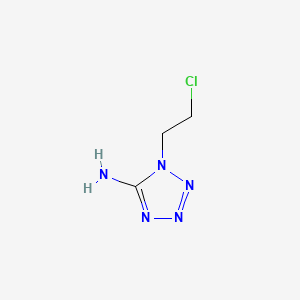
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)
